2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde
Description
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound featuring a pyridine ring substituted with methoxy and methyl groups at positions 6 and 5, respectively, linked to a piperidine moiety via a carbaldehyde functional group. This structure combines aromatic pyridine with the conformational flexibility of piperidine, making it a candidate for medicinal chemistry applications, particularly in receptor-targeted drug design.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C13H18N2O2/c1-10-7-11(8-14-13(10)17-2)12-5-3-4-6-15(12)9-16/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
ZQNKHIFVEMQECX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC)C2CCCCN2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as 2-methoxy-5-methylpyridine.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the pyridine ring acts as the nucleophile.
Introduction of the Carbaldehyde Group: The carbaldehyde group is introduced through an oxidation reaction, typically using reagents such as pyridinium chlorochromate or Dess-Martin periodinane.
Industrial Production Methods
In industrial settings, the production of 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Reactions: Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s closest structural analogs include:
Research Findings and Limitations
- Gaps in Data : Physical properties (e.g., melting point, solubility) and spectroscopic data (NMR, IR) for the target compound are absent in the provided evidence.
- Safety Considerations : Analogous compounds highlight the need for stringent handling protocols (e.g., ventilation, PPE) to mitigate risks from aldehyde reactivity and pyridine-related toxicity .
- Ecological Impact: No ecotoxicological data are available for any of the listed compounds, underscoring a critical research gap .
Biological Activity
2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a methoxy-substituted pyridine moiety. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
The molecular formula for 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is C${13}$H${18}$N$_{2}$O, with a molecular weight of 234.29 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Activity
Research indicates that compounds containing piperidine and pyridine moieties exhibit a broad range of biological activities, including:
- Anticancer Activity : Initial studies suggest that derivatives of this compound may inhibit the growth of cancer cells. For instance, related compounds have shown significant cytotoxic activity against MDA-MB-231 (IC${50}$ 2.43–7.84 μM) and HepG2 (IC${50}$ 4.98–14.65 μM) cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, which could lead to therapeutic applications in treating various conditions.
The mechanism by which 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde exerts its biological effects is likely related to its ability to bind to specific receptors or enzymes. For example, studies have shown that similar compounds can modulate the activity of metabotropic glutamate receptors, which are implicated in various central nervous system disorders .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds structurally similar to 2-(6-Methoxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 2-(6-Dimethylamino-5-methylpyridin-3-yl)piperidine-1-carbaldehyde | C${14}$H${21}$N$_{3}$O | Contains dimethylamino group | Enhanced solubility and activity |
| 2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde | C${14}$H${20}$N$_{2}$O | Isopropoxy group | Influences pharmacokinetics |
| 2-(6-Methoxycarbonylpyridin-3-yl)piperidine | C${15}$H${20}$N${2}$O${2}$ | Methoxycarbonyl group | Alters reactivity |
Case Studies
Several studies have investigated the biological activities of related compounds:
- Cytotoxicity Screening : A study screened various derivatives for cytotoxicity against breast cancer cell lines, revealing that certain analogs exhibited significant growth inhibition and induced apoptosis through caspase activation .
- Microtubule Destabilization : Some derivatives were found to destabilize microtubules at micromolar concentrations, indicating potential as anti-cancer agents by disrupting cellular division processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
